molecular formula C16H17N3OS B11948355 2,7,7-Trimethyl-5-oxo-4-(thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 853332-86-2

2,7,7-Trimethyl-5-oxo-4-(thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11948355
CAS No.: 853332-86-2
M. Wt: 299.4 g/mol
InChI Key: GIQKLSWLEPRBBV-UHFFFAOYSA-N
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Description

2,7,7-Trimethyl-5-oxo-4-(thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with the molecular formula C16H17N3OS. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-Trimethyl-5-oxo-4-(thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate thiazole derivatives with suitable ketones under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,7,7-Trimethyl-5-oxo-4-(thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

2,7,7-Trimethyl-5-oxo-4-(thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7,7-Trimethyl-5-oxo-4-(thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,7,7-Trimethyl-5-oxo-4-(thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile include:

Uniqueness

What sets this compound apart is its specific thiazole substitution, which can impart unique biological activities and chemical properties. This makes it particularly valuable in research and industrial applications where these specific characteristics are desired .

Properties

CAS No.

853332-86-2

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

2,7,7-trimethyl-5-oxo-4-(1,3-thiazol-2-yl)-1,4,6,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C16H17N3OS/c1-9-10(8-17)13(15-18-4-5-21-15)14-11(19-9)6-16(2,3)7-12(14)20/h4-5,13,19H,6-7H2,1-3H3

InChI Key

GIQKLSWLEPRBBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=NC=CS3)C#N

Origin of Product

United States

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